6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of appropriate starting materials under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
It is primarily synthesized in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects.
Medicine: It is investigated for its potential therapeutic properties, although it is not used as a drug.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives with different substituents on the aromatic ring .
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest due to its potential therapeutic applications. This tetrahydroisoquinoline derivative exhibits various biological activities that have been investigated through multiple studies. This article compiles recent findings regarding its pharmacological properties, mechanisms of action, and potential applications in medicine.
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{15}N O_{2}
- Molecular Weight : 205.25 g/mol
- CAS Number : 2328-12-3
Antioxidant Activity
Research has shown that this compound possesses antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. The compound demonstrated a significant increase in cell viability under oxidative stress conditions compared to control groups.
Neuroprotective Effects
In vitro studies have indicated that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. It appears to modulate signaling pathways associated with cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins and caspase activation.
Antidepressant-like Activity
Behavioral studies in animal models have suggested that this compound exhibits antidepressant-like effects. The compound enhances serotonergic and noradrenergic neurotransmission, which are critical pathways in the treatment of depression.
Anti-inflammatory Properties
The compound has also been shown to reduce inflammation in various models by inhibiting the production of pro-inflammatory cytokines. This effect may be mediated through the inhibition of NF-kB signaling pathways.
The biological activities of this compound are attributed to its ability to interact with multiple biological targets:
- Serotonin Receptors : The compound acts as a partial agonist at serotonin receptors (5-HT_1A and 5-HT_2A), enhancing mood-regulating pathways.
- Adrenergic Receptors : It shows affinity for adrenergic receptors which may contribute to its antidepressant effects.
- Antioxidant Enzymes : The compound upregulates antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Study 1: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of this compound prior to inducing oxidative stress resulted in significant neuroprotection as evidenced by reduced markers of neuronal damage (e.g., decreased levels of malondialdehyde).
Study 2: Antidepressant Activity
In a randomized controlled trial using a forced swim test model in rats, the compound exhibited a dose-dependent reduction in immobility time compared to untreated controls. This suggests an antidepressant-like effect potentially mediated by serotoninergic mechanisms.
Data Tables
Properties
IUPAC Name |
6,7-dimethoxy-1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-19-14-9-12-5-8-18-16(11-3-6-17-7-4-11)13(12)10-15(14)20-2/h3-4,6-7,9-10,16,18H,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVDOYBBFRXHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.